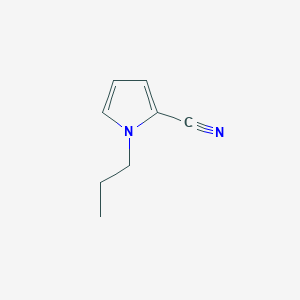
1-n-Propylpyrrole-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-n-Propylpyrrole-2-carbonitrile is a chemical compound that belongs to the pyrrole family. It is widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 1-n-Propylpyrrole-2-carbonitrile is not fully understood. However, it is believed to exert its biological activity through the inhibition of various enzymes and receptors. For example, it has been reported to inhibit the activity of DNA topoisomerase II, which is an important target for anticancer drugs. It has also been reported to inhibit the replication of HIV-1 virus by binding to the reverse transcriptase enzyme.
Biochemische Und Physiologische Effekte
1-n-Propylpyrrole-2-carbonitrile has been reported to exhibit various biochemical and physiological effects. For example, it has been reported to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer drugs. It has also been reported to exhibit antibacterial and antifungal activities, which are important for the development of new antibiotics. In addition, it has been reported to exhibit neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-n-Propylpyrrole-2-carbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable under normal lab conditions and can be stored for extended periods without degradation. However, it has some limitations as well. It is relatively expensive compared to other pyrrole derivatives, which may limit its use in large-scale experiments. In addition, its biological activity may vary depending on the experimental conditions, such as the cell type and concentration.
Zukünftige Richtungen
There are several future directions for the research on 1-n-Propylpyrrole-2-carbonitrile. One direction is to explore its potential applications in the development of new anticancer drugs. Another direction is to investigate its mechanism of action and identify its molecular targets. This may lead to the discovery of new drug targets and the development of more effective drugs. Additionally, the synthesis of novel derivatives of 1-n-Propylpyrrole-2-carbonitrile may lead to the discovery of new bioactive compounds with improved properties. Finally, the development of new methods for the synthesis of 1-n-Propylpyrrole-2-carbonitrile may improve its accessibility and reduce its cost, making it more widely available for scientific research.
Wissenschaftliche Forschungsanwendungen
1-n-Propylpyrrole-2-carbonitrile has been extensively used in scientific research due to its potential applications in various fields, such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 1-n-Propylpyrrole-2-carbonitrile has been reported to exhibit antitumor, antiviral, and antimicrobial activities. It has also been used as a building block for the synthesis of various bioactive compounds, such as pyrrole-based antibiotics and antifungal agents. In materials science, 1-n-Propylpyrrole-2-carbonitrile has been used as a monomer for the synthesis of conductive polymers, which have potential applications in electronic devices and sensors. In organic synthesis, 1-n-Propylpyrrole-2-carbonitrile has been used as a versatile building block for the synthesis of various heterocyclic compounds.
Eigenschaften
CAS-Nummer |
101001-64-3 |
|---|---|
Produktname |
1-n-Propylpyrrole-2-carbonitrile |
Molekularformel |
C8H10N2 |
Molekulargewicht |
134.18 g/mol |
IUPAC-Name |
1-propylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C8H10N2/c1-2-5-10-6-3-4-8(10)7-9/h3-4,6H,2,5H2,1H3 |
InChI-Schlüssel |
MGNDDHSFHOPLSZ-UHFFFAOYSA-N |
SMILES |
CCCN1C=CC=C1C#N |
Kanonische SMILES |
CCCN1C=CC=C1C#N |
Synonyme |
1H-Pyrrole-2-carbonitrile,1-propyl-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B25311.png)
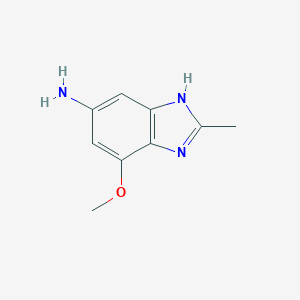
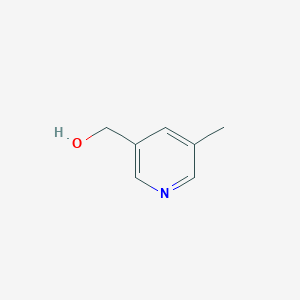
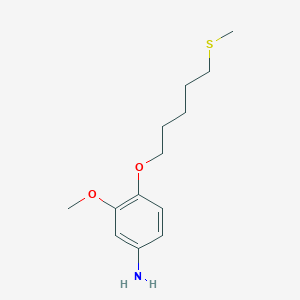

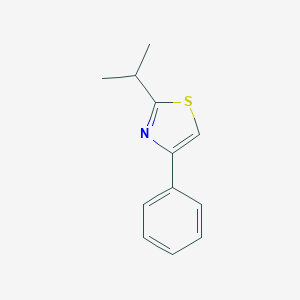
![9,10-Bis[N-[2-(dimethylamino)ethyl]methylaminomethyl]anthracene](/img/structure/B25320.png)
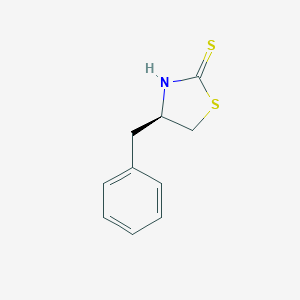
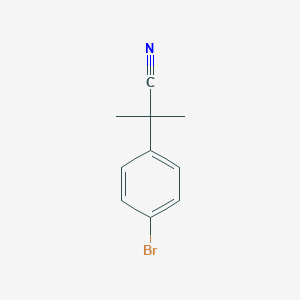
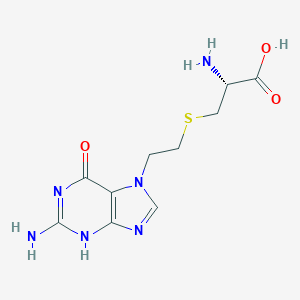
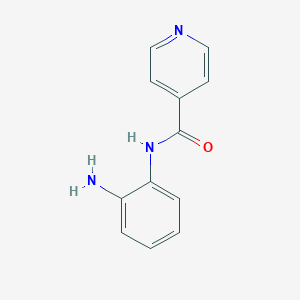
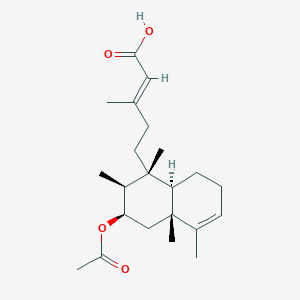
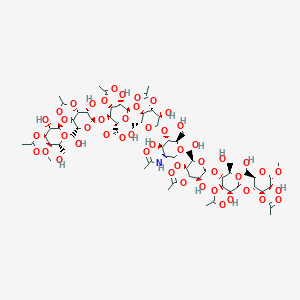
![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B25339.png)